![molecular formula C15H11N3O5S2 B2378716 3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 896282-68-1](/img/structure/B2378716.png)
3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide
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Overview
Description
3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide, also known as MNBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MNBA is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Scientific Research Applications
Pesticidal Properties
The synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol derivatives revealed promising pesticidal potential . These compounds were efficiently synthesized via the Betti reaction. Notably:
Environmental Impact Assessment
As potential agrochemicals, these compounds warrant environmental impact assessments. Researchers should evaluate their persistence, toxicity, and ecological effects to ensure responsible use.
Mechanism of Action
Target of Action
The primary targets of the compound “3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide” are currently unknown. The compound is structurally similar to other benzothiazole derivatives, which have been found to interact with various biological targets . .
Mode of Action
Benzothiazole derivatives have been shown to interact with their targets through various mechanisms, including hydrogen bonding and charge transfer . The presence of the nitro group and the methylsulfonyl group in the compound may also influence its interaction with its targets.
Biochemical Pathways
Benzothiazole derivatives have been implicated in a variety of biochemical processes, including the inhibition of certain enzymes and the modulation of various signaling pathways
Result of Action
Benzothiazole derivatives have been shown to exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects . The specific effects of this compound would likely depend on its targets and the biochemical pathways it affects.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, including the pH and polarity of the environment . For example, the compound’s proton transfer reactions could be affected by solvent polarity
properties
IUPAC Name |
3-methylsulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5S2/c1-25(22,23)11-4-2-3-9(7-11)14(19)17-15-16-12-6-5-10(18(20)21)8-13(12)24-15/h2-8H,1H3,(H,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMCALOQWRMUSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide |
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